molecular formula C19H20FNO2 B13872094 (3-Benzylpiperidin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone

(3-Benzylpiperidin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone

Katalognummer: B13872094
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: DMJDYKGLXYDAJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone typically involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with benzylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques. The use of continuous flow reactors and high-throughput screening methods can enhance the efficiency and scalability of the production process .

Wirkmechanismus

The mechanism of action of (3-benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Eigenschaften

Molekularformel

C19H20FNO2

Molekulargewicht

313.4 g/mol

IUPAC-Name

(3-benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone

InChI

InChI=1S/C19H20FNO2/c20-17-12-16(8-9-18(17)22)19(23)21-10-4-7-15(13-21)11-14-5-2-1-3-6-14/h1-3,5-6,8-9,12,15,22H,4,7,10-11,13H2

InChI-Schlüssel

DMJDYKGLXYDAJG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)O)F)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.